molecular formula C12H19N3O6 B1608552 Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate CAS No. 254100-95-3

Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate

Cat. No.: B1608552
CAS No.: 254100-95-3
M. Wt: 301.3 g/mol
InChI Key: HVKKRGVDVXAZJV-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethylamine linker, and a 2,5-dioxopyrrolidin-1-yloxy (DOP) activated carbonate moiety. This compound is primarily utilized in organic synthesis for selective amine protection and activation. The Boc group provides steric and electronic protection for amines, while the DOP moiety acts as a reactive handle for forming stable urethane linkages under mild conditions. Its synthesis typically involves coupling Boc-protected ethylamine with N-hydroxysuccinimide (NHS) esters or analogous reagents, enabling efficient conjugation with nucleophiles like amines .

Properties

IUPAC Name

tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O6/c1-12(2,3)20-10(18)13-6-7-14-11(19)21-15-8(16)4-5-9(15)17/h4-7H2,1-3H3,(H,13,18)(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKKRGVDVXAZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399218
Record name Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254100-95-3
Record name Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl N-succinimidyl N,N'-ethylenedicarbamate
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Preparation Methods

Step 1: Preparation of Boc-Protected Aminoethyl Carbamate

  • Starting from 2-aminoethylamine or its derivatives, the amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions, yielding tert-butyl N-(2-aminoethyl)carbamate.
  • This step is carried out at low temperature (0 °C to room temperature) to ensure selectivity and high yield.

Step 2: Activation of Carboxylic Acid as NHS Ester

  • The carboxylic acid precursor, such as succinic acid or a derivative, is converted into its N-hydroxysuccinimide ester using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.
  • This activation is typically done in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at room temperature.

Step 3: Coupling Reaction

  • The Boc-protected aminoethyl carbamate is reacted with the NHS-activated ester in an appropriate solvent (e.g., DMF) at 0 °C to room temperature.
  • The reaction proceeds via nucleophilic attack of the amino group on the activated ester, forming the carbamate linkage with the 2,5-dioxopyrrolidin-1-yl oxycarbonyl moiety.
  • The product is purified by standard chromatographic techniques or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Boc Protection (Boc)2O, base (e.g., triethylamine), solvent (DCM) 0 °C to RT >90 High selectivity for amino group
NHS Ester Formation Carboxylic acid, NHS, EDC or DCC, solvent (DMF/DCM) RT 85-95 Activation of carboxyl for coupling
Coupling with Boc-Aminoethyl Boc-protected amine + NHS ester, solvent (DMF), base 0 °C to RT 80-90 Formation of target carbamate compound

Research Findings and Optimization

  • The use of Boc protection is critical to prevent side reactions during NHS ester formation and coupling.
  • Reaction temperatures are carefully controlled to avoid decomposition of sensitive intermediates.
  • The choice of coupling agents (EDC vs. DCC) affects the purity and yield; EDC is often preferred due to easier removal of byproducts.
  • Solvent choice influences solubility and reaction rates; DMF and DCM are commonly used solvents.
  • Purification typically involves extraction and chromatographic separation to achieve high purity (>97%) as reported by chemical suppliers.

Additional Notes from Related Syntheses

  • Similar synthetic strategies are employed in the preparation of fluorescent ligands and tagged probes where tert-butyl carbamate protection and NHS ester activation are standard.
  • The carbamate linkage formed is stable under physiological conditions, making this compound suitable for bioconjugation and further synthetic elaborations.
  • The compound's CAS number is 131274-15-2, molecular formula C13H20N2O5, and molecular weight 284.31 g/mol, confirming the structure and purity standards.

This comprehensive analysis of preparation methods for this compound highlights the importance of protective group chemistry and activated ester coupling in its synthesis. The methods are well-established, reproducible, and yield high-purity products suitable for advanced synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The succinimide moiety can be replaced by other nucleophiles.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with different functional groups.

    Hydrolysis: Products include tert-butylamine and the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis, where it temporarily masks reactive amine groups to prevent unwanted side reactions. The compound can be selectively removed under specific conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related carbamates, focusing on reactivity, stability, and applications.

Table 1: Comparison of Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate with Analogues

Compound Name Key Structural Features Reactivity Stability Applications Synthesis Method
This compound (Target Compound) Boc group, ethylamine linker, DOP-activated carbonate High reactivity toward amines via NHS-like activation; forms stable urethanes Stable under basic conditions; hydrolyzes under acidic or aqueous conditions Amine protection in peptides, bioconjugation, drug-linker systems Boc-ethylamine + NHS ester coupling
Tert-butyl N-(6-bromohexyl) carbamate () Boc group, bromohexyl chain Alkylation of nucleophiles (e.g., amines, thiols) Stable toward nucleophiles unless activated Introduction of Boc-protected amines via SN2 reactions Boc-anhydride + 1,6-dibromohexane in presence of K2CO3/NaI
Tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate () Boc group, PEG-like bromoethoxy chain Alkylation with improved solubility in polar media Moderate stability; sensitive to strong bases Solubility-enhanced alkylating agents for hydrophilic substrates Boc-anhydride + bromo-PEG derivatives
Boc-protected amino acid derivatives () Boc group directly attached to amino acid backbone (e.g., 4-amino-3-hydroxybenzoic acid) Standard Boc deprotection (acidolysis with TFA/HCl) Acid-labile; unstable in acidic conditions Solid-phase peptide synthesis (SPPS), intermediate in drug discovery Boc-anhydride + amino acid in 1,4-dioxane/water with TEA
Complex Boc-carbamate in EP 4374877 A2 () Boc group, trifluoromethyl-phenyl, diazaspirodecenone core Multi-step reactivity (e.g., coupling, cyclization) High steric protection; stable under diverse conditions Targeted drug delivery (e.g., kinase inhibitors, spirocyclic therapeutics) Sequential Boc protection, cyclization, and functionalization

Key Findings

Reactivity Differences :

  • The target compound’s DOP group enables rapid amide bond formation, akin to NHS esters, but with enhanced hydrolytic stability compared to simpler active esters (e.g., p-nitrophenyl carbonates) .
  • Bromo-substituted analogues () prioritize alkylation over acylation, making them unsuitable for urethane formation but ideal for introducing Boc-protected spacers .

Stability Profiles :

  • The Boc group in all compounds is acid-labile, but the DOP moiety in the target compound introduces additional sensitivity to prolonged aqueous exposure, limiting its use in aqueous-phase reactions without careful pH control.
  • Complex derivatives () exhibit exceptional stability due to steric shielding from trifluoromethyl and spirocyclic groups, enabling prolonged circulation in biological systems .

Applications: The target compound is favored in peptide synthesis for its dual role in protection and activation, whereas bromohexyl/PEG-based analogues () are tailored for solubility-driven alkylation . highlights Boc’s utility in protecting aromatic amines (e.g., 4-amino-3-hydroxybenzoic acid), a niche application distinct from the target compound’s focus on aliphatic amines .

Synthetic Flexibility :

  • The target compound’s synthesis is streamlined compared to ’s multi-step process, which requires sequential coupling, cyclization, and deprotection .

Biological Activity

Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate, a compound with the CAS number 80366-85-4, is a synthetic derivative featuring a tert-butyl group and a dioxopyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide an extensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C11H16N2O7C_{11}H_{16}N_{2}O_{7}, with a molecular weight of 288.25 g/mol. The compound features a carbamate functional group linked to a dioxopyrrolidine structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₇
Molecular Weight288.25 g/mol
CAS Number80366-85-4
Storage ConditionsKeep in dark place, Inert atmosphere, Store in freezer under -20°C

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes involved in cancer progression. Specifically, studies have shown that dioxopyrrolidine derivatives can inhibit the activity of mitotic kinesins, such as HSET (KIFC1), which are crucial for proper cell division in cancer cells. This inhibition can lead to the induction of multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .

Case Studies

  • Inhibition of HSET :
    • A study reported the discovery of novel HSET inhibitors through high-throughput screening. Tert-butyl derivatives demonstrated micromolar inhibition of HSET, leading to increased multipolarity in treated cancer cells .
    • These compounds were shown to interact directly with the HSET protein, confirming their potential as therapeutic agents against certain cancers.
  • Anticancer Activity :
    • Another investigation explored the anticancer properties of related compounds using the Sulforhodamine B (SRB) assay. Results indicated significant cytotoxic effects against various lung cancer cell lines, highlighting the therapeutic promise of these derivatives .

Toxicological Profile

While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary data suggest that it may cause skin irritation and eye damage upon contact . Further toxicological assessments are necessary to establish safe dosage levels for clinical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate, and what reaction conditions are critical for high yields?

  • The compound is typically synthesized via coupling reactions between tert-butyl carbamate derivatives and activated esters. A common method involves reacting tert-butyl N-(2-aminoethyl)carbamate with N-hydroxysuccinimide (NHS) esters under mild basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
  • Key parameters :

  • Temperature : Room temperature to 40°C.
  • Solvent : Dichloromethane or DMF for solubility.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Analytical methods :

  • LCMS : Monitors molecular ion peaks (e.g., m/z 1011 [M+H]+ observed in one synthesis ).
  • NMR : Key signals include tert-butyl protons (~1.4 ppm, singlet), ethylenic carbamate protons (3.1–4.3 ppm), and succinimide carbonyls (~170 ppm in 13C^{13}\text{C}) .
  • HPLC : Retention time consistency (e.g., 1.01 minutes under specific conditions ).

Q. What are the recommended storage conditions to maintain stability?

  • Store at –20°C in anhydrous, inert environments (argon/vacuum-sealed vials) to prevent hydrolysis of the succinimide ester or carbamate groups .

Advanced Research Questions

Q. How does the reactivity of the NHS ester moiety in this compound compare to other activated esters (e.g., pentafluorophenyl esters) in bioconjugation?

  • NHS esters : Faster hydrolysis rates in aqueous buffers (t1/2_{1/2} ~1–4 hours at pH 7.4) but higher selectivity for primary amines.
  • Pentafluorophenyl esters : Slower hydrolysis (t1/2_{1/2} ~24 hours) but broader solvent compatibility.
  • Optimization : Use pH 8–9 buffers (e.g., borate) for NHS ester reactions to enhance amine nucleophilicity while minimizing hydrolysis .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 77% vs. lower yields in similar protocols)?

  • Case study : A 77% yield was achieved using tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate under optimized hydrogenation conditions (10% Pd/C, H2_2, ethanol, 12 hours) .
  • Factors affecting yields :

VariableImpact
Catalyst loadingExcess Pd/C reduces side reactions.
Reaction timeProlonged hydrogenation (>12 hours) may degrade products.
Solvent purityEthanol must be anhydrous to avoid ester hydrolysis.

Q. What strategies can mitigate racemization during peptide coupling when using this compound as a Boc-protected intermediate?

  • Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.
  • Minimize basic additives : Use HOBt/DIC coupling reagents instead of strong bases like DMAP .
  • Monitor enantiopurity : Chiral HPLC or circular dichroism to detect racemization early .

Q. How does the tert-butyl carbamate group influence solubility and crystallinity in downstream applications?

  • Solubility : Enhances organic solvent compatibility (e.g., DCM, THF) but reduces aqueous solubility.
  • Crystallinity : The bulky tert-butyl group promotes crystal lattice formation, aiding in X-ray diffraction studies (e.g., SHELX refinement ).
  • Trade-offs : While beneficial for purification, it requires acidic deprotection (e.g., HCl/dioxane) for further functionalization .

Methodological Challenges and Solutions

Q. What are common side reactions during deprotection of the tert-butyl group, and how can they be minimized?

  • Side reactions : Carbamate cleavage may generate CO2_2 and tert-butanol, leading to foaming or incomplete deprotection.
  • Solutions :

  • Use 4N HCl in ethyl acetate (1:10 v/v) at 0°C for controlled deprotection .
  • Monitor by TLC (disappearance of starting material Rf_f ~0.5 in 1:1 hexane/EtOAc) .

Q. How can researchers address discrepancies in NMR data between batches?

  • Root causes : Residual solvents (e.g., DMSO in DMSO-d6_6), moisture, or diastereomer formation.
  • Troubleshooting :

  • Dry samples over molecular sieves.
  • Compare 13C^{13}\text{C}-NMR carbonyl peaks (sharp at ~155–170 ppm indicates purity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate

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